(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[221]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the benzylamino group: This step involves the nucleophilic substitution of an appropriate precursor with benzylamine.
Protection of the carboxylate group: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of benzylidene derivatives.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Benzylidene derivatives.
Reduction: Ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its interactions with various biological targets to identify potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is being studied for its potential as a pharmacophore. Its bicyclic structure and functional groups may interact with specific enzymes or receptors, leading to the development of new drugs.
Industry
In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of (1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, while the bicyclic core provides structural rigidity. This allows the compound to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R)-tert-Butyl 5-(amino)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Lacks the benzyl group, leading to different reactivity and biological activity.
(1R,4R,5R)-tert-Butyl 5-(methylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate: Contains a methyl group instead of a benzyl group, affecting its steric and electronic properties.
Uniqueness
The presence of the benzylamino group in (1R,4R,5R)-rel-tert-Butyl 5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate imparts unique steric and electronic characteristics. This makes it more suitable for specific applications in medicinal chemistry and organic synthesis compared to its analogs.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
tert-butyl (1R,4R,5R)-5-(benzylamino)-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-14-9-15(20)10-16(14)19-11-13-7-5-4-6-8-13/h4-8,14-16,19H,9-12H2,1-3H3/t14-,15-,16-/m1/s1 |
InChI Key |
HFIAICRLCXYAAE-BZUAXINKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2NCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.